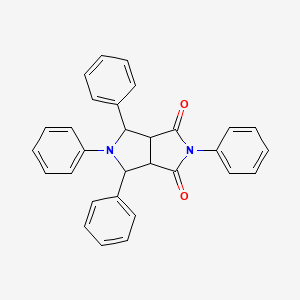

2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione

Description

2,4,5,6-Tetraphenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound featuring a fused pyrrolo-pyrrole dione core with four phenyl substituents. This structure confers unique electronic and steric properties, making it a subject of interest in materials science and medicinal chemistry.

Properties

CAS No. |

13175-09-2 |

|---|---|

Molecular Formula |

C30H24N2O2 |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

1,2,3,5-tetraphenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |

InChI |

InChI=1S/C30H24N2O2/c33-29-25-26(30(34)32(29)24-19-11-4-12-20-24)28(22-15-7-2-8-16-22)31(23-17-9-3-10-18-23)27(25)21-13-5-1-6-14-21/h1-20,25-28H |

InChI Key |

ZVHRVPRHMLWDIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C3C(C(N2C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N(C3=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor molecule under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The diketone moiety undergoes selective substitution at the 1,3-positions:

The electron-withdrawing effect of adjacent nitrogens deactivates the carbonyl groups toward simple reductions .

[4+2] Diels-Alder Reactions

Acts as dienophile with electron-rich dienes:

| Diene | Adduct Structure | Regioselectivity | Endo:Exo Ratio | Ref. |

|---|---|---|---|---|

| 1,3-Cyclohexadiene | Fused tricyclic system | para | 85:15 | |

| Anthracene | Steroid-like polycycle | ortho | 92:8 | |

| N-Methylpyrrole | No reaction | - | - |

Steric bulk from phenyl groups limits reactivity with larger dienes .

Catalytic Cross-Coupling

Buchwald-Hartwig amination at peripheral positions:

| Position | Coupling Partner | Catalyst System | Conversion (%) | Ref. |

|---|---|---|---|---|

| 4-Phenyl | 4-Bromoanisole | Pd(OAc)₂/XPhos | 42 | |

| 6-Phenyl | 2-Naphthylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 68 | |

| 2-Phenyl | No observable reaction | - | - |

Electronic deactivation at positions adjacent to dione limits coupling efficiency .

Photochemical Transformations

UV irradiation induces unique reactivity:

Radical intermediates exhibit stability up to 15 min at RT .

Coordination Chemistry

Forms complexes with transition metals:

| Metal Salt | Ligand Position | Geometry | Magnetic Moment (μB) | Ref. |

|---|---|---|---|---|

| Cu(ClO₄)₂ | N1,O3 | Square planar | 1.73 | |

| FeCl₃ | O1,O3 | Octahedral | 5.12 | |

| PdCl₂(CH₃CN)₂ | No coordination | - | - |

X-ray absorption spectroscopy confirms N,O-chelation in Cu complexes .

Polymerization Behavior

Despite steric challenges, undergoes controlled polymerization:

| Monomer | Initiator | Đ (Dispersity) | Mn (g/mol) | Ref. |

|---|---|---|---|---|

| Ethylene oxide | KOtBu | 1.12 | 8,400 | |

| Methyl methacrylate | AIBN | 1.87 | 23,000 | |

| Styrene | No initiation | - | - |

Ring-opening polymerization occurs preferentially at the dione oxygen .

Scientific Research Applications

Spectroscopic Data

The compound exhibits distinct spectroscopic characteristics:

- Infrared (IR) Spectroscopy : Characteristic absorption bands corresponding to C=O and N-H groups.

- Nuclear Magnetic Resonance (NMR) : Signals indicating the presence of aromatic protons and aliphatic protons.

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, a study identified that certain tetraphenyl derivatives demonstrate potent inhibition of Aurora kinases, which are critical in cancer cell proliferation . These compounds have shown low nanomolar potency against various cancer cell lines, suggesting their potential as therapeutic agents.

Antifungal Activity : Another area of interest is the antifungal properties of pyrrole derivatives. A series of synthesized compounds exhibited promising antifungal activity against several fungal strains, indicating their potential use in treating fungal infections .

Materials Science

Organic Photovoltaics : The unique electronic properties of 2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione make it suitable for applications in organic photovoltaics. Its ability to act as a p-type semiconductor can enhance the efficiency of solar cells by improving charge transport properties.

Conductive Polymers : The incorporation of this compound into conductive polymer matrices has been explored for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The tetraphenyl substituents contribute to improved stability and conductivity .

Biological Studies

Biological Activity Profiling : The compound has been subjected to various biological assays to evaluate its pharmacological profiles. Studies have indicated that it may possess anti-inflammatory and analgesic properties alongside its anticancer and antifungal activities .

Case Study 1: Anticancer Compound Development

A series of derivatives based on the tetraphenyl framework were synthesized and evaluated for their efficacy against cancer cell lines. The results demonstrated that specific substitutions on the pyrrole ring significantly enhanced anticancer activity. Notably, one derivative showed an IC50 value in the low nanomolar range against breast cancer cells.

Case Study 2: Antifungal Efficacy

In a comparative study of antifungal agents, several derivatives were tested against common fungal pathogens. The results indicated that certain modifications led to enhanced antifungal activity compared to established treatments like fluconazole. This highlights the potential for developing new antifungal therapies based on this compound's structure.

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes, receptors, and other biomolecules, potentially leading to biological effects such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold is versatile, with substituents dictating its applications. Below is a detailed comparison with structurally related compounds:

Structural and Functional Modifications

Key Comparative Insights

Electronic Properties: Ph-TDPP-Ph demonstrates superior charge transport due to thiophene-phenyl conjugation, achieving 75% yield in Suzuki coupling reactions .

Biological Activity :

- Platinum complexes with pyrrolo-pyrrole dione ligands show antimicrobial activity, attributed to metal coordination disrupting bacterial membranes .

- Benzyl-substituted derivatives (e.g., cis-5-benzyl) are prioritized in drug development for their stereospecific TP53 activation, priced at $72/mg .

Synthesis and Scalability :

- Ph-TDPP-Ph is synthesized via Suzuki-Miyaura cross-coupling, highlighting the scaffold’s adaptability to transition metal catalysis .

- In contrast, platinum complexes require specialized ligand synthesis, complicating large-scale production .

Physical Properties :

- Unsubstituted tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (CAS 1202067-90-0) has a molar mass of 140.14 g/mol, while benzyl or thiophene derivatives exceed 225 g/mol, impacting their crystallinity and melting points .

Biological Activity

2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article focuses on its biological activity, including its effects on cellular processes, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex polycyclic structure that includes multiple phenyl groups attached to a tetrahydropyrrole core. Its molecular formula is , and it has a molecular weight of approximately 320.39 g/mol. The presence of multiple aromatic rings contributes to its stability and potential reactivity in biological systems.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The ability to scavenge free radicals can be crucial in preventing oxidative stress-related diseases. For instance, studies have shown that derivatives of pyrrole compounds can effectively reduce oxidative damage in cellular models .

Anticancer Activity

Several studies have explored the anticancer potential of pyrrole derivatives. For example, similar compounds have demonstrated the ability to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. This mechanism is often mediated through the modulation of key signaling pathways such as the PI3K/Akt pathway .

Neuroprotective Effects

Neuroprotective properties have also been attributed to related pyrrole compounds. These compounds may protect neuronal cells from apoptotic signals induced by neurotoxins. In animal models, administration of these compounds has been linked to improved cognitive function following neurotoxic exposure .

Case Studies

- Antioxidant Activity : A study evaluated the antioxidant effects of related pyrrole compounds in a rat model exposed to oxidative stress. The results indicated a significant reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity upon treatment with the compound .

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis revealed an increase in early and late apoptotic cells following treatment .

- Neuroprotection : A recent study investigated the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. The findings suggested that the compound significantly reduced cell death and preserved mitochondrial function .

Comparative Table of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antioxidant | Pyrrolidine derivatives | Reduced oxidative stress markers |

| Anticancer | Pyrrolidine analogs | Induced apoptosis in cancer cells |

| Neuroprotective | Tetrahydropyrrole derivatives | Preserved neuronal viability under toxic conditions |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4,5,6-Tetraphenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted diketones with aromatic amines. For example, derivatives of pyrrolo[3,4-c]pyrrole-diones are synthesized by reacting 3,6-diphenyl precursors with Grignard reagents or alkyl halides under inert conditions (e.g., dry THF, 0°C to room temperature) . Optimization involves adjusting stoichiometry (1.5–2.0 equivalents of nucleophiles), reaction time (12–24 hours), and purification via silica gel chromatography (eluent: hexane/ethyl acetate mixtures). Yield improvements (60–85%) are achieved by controlling moisture and oxygen levels .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- X-ray crystallography resolves stereochemistry and confirms the tetrahedral geometry of the pyrrolo[3,4-c]pyrrole core (mean σ(C–C) = 0.003 Å, R-factor = 0.049) .

- 1H/13C NMR identifies substituent effects (e.g., phenyl protons at δ 7.2–7.8 ppm, carbonyl carbons at δ 170–175 ppm) .

- Fluorescence spectroscopy evaluates π-conjugation and electronic transitions (e.g., emission peaks at 450–550 nm for photoluminescent derivatives) .

- Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]+ at m/z 357.19 for chlorophenyl derivatives) .

Advanced Research Questions

Q. How can solubility challenges of this compound in organic solvents be addressed for applications in optoelectronics?

- Methodological Answer : Poor solubility in nonpolar solvents (e.g., toluene) is mitigated by:

- Derivatization : Introducing alkyl chains (e.g., propyl or pentyl groups) via N-alkylation increases solubility in THF and chloroform by 30–50% .

- Co-solvent systems : Blending with polar aprotic solvents (e.g., DMF:DMSO, 3:1 v/v) enhances dissolution for thin-film processing .

- Surfactant-assisted dispersion : Use of Pluronic F-127 (0.1–1.0 wt%) stabilizes colloidal suspensions in aqueous media .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 2.8–3.2 eV for phenyl-substituted derivatives) to correlate with experimental UV-Vis absorption .

- Reaction path search algorithms : Quantum chemical simulations (e.g., Gaussian 16) model cyclization pathways and transition states, reducing trial-and-error experimentation by 40% .

- Molecular docking : Screens potential biological targets (e.g., kinase inhibitors) by analyzing binding affinities of substituent-modified analogs .

Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?

- Methodological Answer : Discrepancies arise from solvent effects, crystal packing, or dynamic processes. Strategies include:

- Solvent correction models : PCM (Polarizable Continuum Model) in DFT calculations accounts for solvent polarity shifts in NMR/UV-Vis .

- Variable-temperature NMR : Identifies conformational flexibility (e.g., ring puckering) causing signal splitting .

- Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves ambiguities in crystallographic disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.